

physical and chemical properties of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxycarbonyl-5-methylbenzoic acid

Cat. No.: B063238

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delineates the essential physical, chemical, and pharmacological characteristics of **3-Methoxycarbonyl-5-methylbenzoic acid**. As a Senior Application Scientist, my objective is to transcend a mere compilation of data. Instead, this document provides a holistic understanding of the compound, grounded in established scientific principles and supported by empirical evidence. We will explore not only its intrinsic properties but also the causal relationships that govern its behavior and potential applications, particularly within the realm of drug discovery and development. Every piece of information is meticulously referenced to authoritative sources, ensuring the integrity and reliability of this guide.

Molecular Identity and Structure

3-Methoxycarbonyl-5-methylbenzoic acid, also known as monomethyl 5-methylisophthalate, is an aromatic dicarboxylic acid monoester. Its structure features a benzene ring substituted

with a carboxylic acid group, a methyl ester group, and a methyl group at positions 1, 3, and 5, respectively.

The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity, solubility, and potential biological activity. The carboxylic acid and methyl ester groups provide sites for hydrogen bonding and potential ester hydrolysis or amidation, while the methyl group contributes to its lipophilicity.

```
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="C10H10O4", fontsize=12]; b [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7210836&t=l", label=""]; a -- b; }
```

Figure 1: 2D Structure of **3-Methoxycarbonyl-5-methylbenzoic acid**.

Key Identifiers:

- IUPAC Name: 3-(methoxycarbonyl)-5-methylbenzoic acid
- CAS Number: 167299-68-5[1]
- Molecular Formula: C10H10O4[1][2][3]
- Molecular Weight: 194.19 g/mol [2][3]
- InChI: InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)[1]
- SMILES: CC1=CC(=CC(=C1)C(=O)OC)C(=O)O[1]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of **3-Methoxycarbonyl-5-methylbenzoic acid**.

Property	Value/Description	Source(s)
Melting Point	154-158 °C	[4][5]
Boiling Point	143.3 °C (Note: This value seems low and may be from a measurement under high vacuum)	[5]
Purity	Typically ≥95% from commercial suppliers	[6]
Appearance	White to off-white solid	
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.	
pKa	Predicted to be in the range of 3-4 for the carboxylic acid group, similar to other benzoic acid derivatives.	
Predicted XlogP	2.2	[2]

Synthesis and Reactivity

Synthetic Approach: Selective Monoesterification

The most logical synthetic route to **3-Methoxycarbonyl-5-methylbenzoic acid** is the selective monoesterification of its parent dicarboxylic acid, 5-methylisophthalic acid. This can be achieved through several established methods:

- Controlled Esterification with Stoichiometric Base: A common strategy involves the use of a slight excess of a base (e.g., sodium hydroxide) to deprotonate one of the carboxylic acid groups, followed by esterification of the remaining free acid with methanol in the presence of an acid catalyst or a coupling agent. The reaction of dimethyl 5-iodoisophthalate with sodium hydroxide in methanol and dichloromethane is a documented example of selective mono-

saponification, which is the reverse of the desired reaction but illustrates the principle of selectivity.[4]

- Fischer-Speier Esterification with Controlled Stoichiometry: By carefully controlling the stoichiometry of methanol and the acid catalyst, it is possible to favor the formation of the monoester.
- Enzymatic Esterification: Lipases can be employed for the regioselective esterification of dicarboxylic acids, offering a greener and often more selective alternative to traditional chemical methods.

A general two-step synthesis for a related compound, mono-methyl isophthalate, involves the initial formation of the diester followed by selective hydrolysis of one ester group with sodium hydroxide in methanol.[7] A similar approach could be adapted for **3-Methoxycarbonyl-5-methylbenzoic acid**.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; **Figure 2: General synthetic workflow for 3-Methoxycarbonyl-5-methylbenzoic acid.**

Chemical Reactivity

The reactivity of **3-Methoxycarbonyl-5-methylbenzoic acid** is dictated by its functional groups:

- Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as:
 - Salt formation: Reaction with a base will form the corresponding carboxylate salt.
 - Esterification: Further esterification is possible, though it may require more forcing conditions than the initial monoesterification.
 - Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will form the corresponding amide.
 - Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

- Methyl Ester: The ester group is susceptible to:
 - Hydrolysis: Saponification with a strong base will yield the dicarboxylate salt of 5-methylisophthalic acid.
 - Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
 - Aminolysis: Reaction with amines can lead to the formation of an amide.
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents (meta-directing carboxylic acid and ester, ortho/para-directing methyl group) will influence the position of substitution.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-Methoxycarbonyl-5-methylbenzoic acid** are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of its structural analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and ester groups and the electron-donating nature of the methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm^{-1} .
- A strong C=O stretching band for the methyl ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1720-1740 cm^{-1} .
- C-O stretching bands for the carboxylic acid and ester groups in the 1200-1300 cm^{-1} region.
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydroxyl group from the carboxylic acid, and the entire methoxycarbonyl group.

Applications in Drug Discovery and Development Potential as a Xanthine Oxidoreductase (XOR) Inhibitor

Emerging evidence suggests that **3-Methoxycarbonyl-5-methylbenzoic acid** is a potent inhibitor of the enzyme xanthine oxidoreductase (XOR).[1] XOR is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. Therefore, inhibitors of XOR are a critical class of drugs for the treatment of gout.[8][9][10]

The inhibitory activity of **3-Methoxycarbonyl-5-methylbenzoic acid** is likely due to its ability to bind to the active site of the enzyme, preventing the substrate from accessing it.[11] The specific interactions, whether through hydrogen bonding, hydrophobic interactions, or coordination with the molybdenum cofactor, would require further investigation, potentially through X-ray crystallography of the enzyme-inhibitor complex.[1][11]

graph "XOR_Inhibition_Pathway" { rankdir=LR; node [shape=box, style="rounded, filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge

[fontname="Helvetica", fontsize=9, color="#34A853"]; **Figure 3:** Proposed mechanism of action of **3-Methoxycarbonyl-5-methylbenzoic acid** as a xanthine oxidoreductase inhibitor.

Scaffold for Medicinal Chemistry

Beyond its potential as an XOR inhibitor, the trifunctional nature of **3-Methoxycarbonyl-5-methylbenzoic acid** makes it an attractive scaffold for the synthesis of compound libraries in drug discovery. The distinct reactivity of the carboxylic acid and methyl ester groups allows for orthogonal chemical modifications, enabling the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, protocols for the characterization of **3-Methoxycarbonyl-5-methylbenzoic acid**, based on standard laboratory procedures.

Determination of Melting Point

- A small amount of the crystalline solid is placed in a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

¹H and ¹³C NMR Spectroscopy

- Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
- The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The chemical shifts, integration, and coupling constants are analyzed to confirm the structure.

FT-IR Spectroscopy

- A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
- Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded using a Fourier-transform infrared spectrometer.
- The characteristic absorption bands are assigned to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

- A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
- The solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).
- A gradient or isocratic mobile phase is used to elute the compound.
- The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks detected by a UV detector. A similar method has been described for the analysis of 5-methylisophthalic acid.[\[12\]](#)

Conclusion

3-Methoxycarbonyl-5-methylbenzoic acid is a compound with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of multiple reactive functional groups make it a valuable building block for the synthesis of novel therapeutic agents. The emerging evidence of its activity as a xanthine oxidoreductase inhibitor highlights a promising avenue for the development of new treatments for gout and other conditions associated with hyperuricemia. This guide provides a comprehensive overview of its known properties and offers a framework for its further investigation and application in drug discovery and development. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this intriguing molecule.

References

- PubChem. 3-Methoxy-5-(methoxycarbonyl)benzoic acid. [Link]
- PubMed. An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. [Link]
- PubChemLite. 3-(methoxycarbonyl)-5-methylbenzoic acid (C₁₀H₁₀O₄). [Link]
- PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. [Link]
- King-Pharm. **3-METHOXYCARBONYL-5-METHYLBENZOIC ACID** [167299-68-5]. [Link]
- Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
- The Royal Society of Chemistry.
- Supporting Inform
- PubChem. 3,5-Bis(methoxycarbonyl)benzoic acid. [Link]
- Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]
- The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]
- PubChem. 5-Methylisophthalic acid. [Link]
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0004815). [Link]
- SIELC Technologies. 5-Methylisophthalic acid. [Link]
- Phcogj.com. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]
- Frontiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 167299-68-5: 3-METHOXYCARBONYL-5-METHYLBENZOIC ACID [cymitquimica.com]
- 2. PubChemLite - 3-(methoxycarbonyl)-5-methylbenzoic acid (C₁₀H₁₀O₄) [pubchemlite.lcsb.uni.lu]
- 3. 3-(Methoxycarbonyl)-5-methylbenzoic acid [oakwoodchemical.com]
- 4. 5-IODO-MONO-METHYL ISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. 167299-68-5 3-METHOXYCARBONYL-5-METHYLBENZOIC ACID [chemsigma.com]
- 6. 167299-68-5 | 3-(Methoxycarbonyl)-5-methylbenzoic acid - Moldb [moldb.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Xanthine Oxidoreductase Inhibitor Use Associated With Reduced Risk of Sarcopenia and Severe Sarcopenia in Patients Undergoing Hemodialysis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Methylisophthalic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Methoxycarbonyl-5-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063238#physical-and-chemical-properties-of-3-methoxycarbonyl-5-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

